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  • Product: 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid
  • CAS: 89322-97-4

Core Science & Biosynthesis

Foundational

Advanced Crystal Structure Analysis of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic Acid: Methodologies and Supramolecular Interactions

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Content Type: Technical Whitepaper / Application Guide Executive Summary & Pharmacological Context Isoxazole (1,2-oxazole) derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Content Type: Technical Whitepaper / Application Guide

Executive Summary & Pharmacological Context

Isoxazole (1,2-oxazole) derivatives are privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres for carboxylic acids, esters, and amides to improve pharmacokinetic profiles. Highly functionalized isoxazoles serve as core pharmacophores in direct-acting agonists for Sphingosine-1-phosphate (S1P1) receptors [1] and nonpeptidic Protease-Activated Receptor 2 (PAR2) ligands[2].

The compound 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid presents a unique crystallographic challenge and opportunity. Its dense functionalization—comprising a hydrogen-bond donating amino group, a sterically demanding and weakly accepting methoxy group, and a strong donor/acceptor carboxylic acid—creates a highly competitive supramolecular environment. As a Senior Application Scientist, I have structured this guide to detail the exact methodologies required to isolate, diffract, and refine the crystal structure of this molecule, emphasizing the causality behind each experimental parameter.

Crystallization Strategy and Causality

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with the kinetic rate of nucleation. Because 3-amino-4-methoxy-1,2-oxazole-5-carboxylic acid possesses both highly polar moieties (-COOH, -NH2) and lipophilic regions (the isoxazole core and methoxy methyl group), a binary solvent system is required.

Protocol 1: Controlled Vapor Diffusion Crystallization

The goal of this protocol is to induce slow supersaturation, preventing the formation of twinned or microcrystalline aggregates.

  • Solvent Selection: Dissolve 15 mg of the synthesized compound in 1.0 mL of high-purity Methanol (MeOH). Causality: MeOH disrupts the strong intermolecular carboxylic acid dimers in the solid state, ensuring complete solvation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to rapid, uncontrolled crystal growth.

  • Antisolvent Layering: Place the 2-dram vial inside a 20 mL scintillation vial containing 5 mL of Diethyl Ether (Et2O). Cap the outer vial tightly.

  • Incubation: Store the apparatus in a vibration-free incubator at 20 °C for 72–96 hours.

  • Validation Checkpoint: Inspect under polarized light microscopy. Target crystals should exhibit sharp extinction when rotated, confirming a single-domain crystalline lattice rather than a twinned aggregate.

CrystallizationWorkflow A Compound Purity (>99% via HPLC) B Solvent Screening (MeOH / Et2O) A->B C Vapor Diffusion (72-96 hours at 20°C) B->C D Polarized Microscopy (Extinction Check) C->D E Crystal Harvesting (Paratone-N oil) D->E F Cryo-cooling (100 K) & SCXRD Collection E->F G Phase Solution & Refinement F->G

Fig 1: End-to-end SCXRD workflow from purification to structural refinement.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Data collection must be optimized for light-atom (C, N, O) organic molecules, which scatter X-rays relatively weakly compared to organometallics.

Protocol 2: Data Collection and Reduction
  • Crystal Mounting: Select a crystal of approximate dimensions 0.15 × 0.10 × 0.08 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount. Causality: The oil displaces surface mother liquor and freezes into a rigid glass at cryogenic temperatures, preventing crystal degradation and avoiding crystalline ice rings in the diffraction pattern.

  • Cryocooling: Transfer the mount immediately to the goniometer head under an open-flow nitrogen cryostat set to 100 K. Causality: Cooling to 100 K minimizes the atomic displacement parameters (thermal vibrations), particularly for the freely rotating methoxy group, allowing for accurate localization of hydrogen atoms in the residual electron density map.

  • Data Acquisition: Utilize a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans with a step size of 0.5° and an exposure time of 5 seconds per frame.

  • Integration and Scaling: Integrate the raw frames using standard reduction software (e.g., APEX4 or CrysAlisPro). Apply a multi-scan absorption correction.

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms high data redundancy and symmetry agreement, validating the dataset for structure solution.

Structural Solution and Refinement

Solving the phase problem for small organic molecules is highly efficient using dual-space or intrinsic phasing algorithms.

Protocol 3: Phase Solution and Anisotropic Refinement
  • Initial Solution: Solve the structure using Intrinsic Phasing (SHELXT). This will readily locate all non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL [3]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment:

    • Carbon-bound Hydrogens: Place in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methine, 1.5Ueq​(C) for methyl).

    • Heteroatom-bound Hydrogens (O-H, N-H): Locate these directly from the difference Fourier map and refine their coordinates freely to accurately map the hydrogen bond network. Causality: Relying on calculated positions for -OH and -NH2 groups can lead to incorrect geometric assignments of the supramolecular network.

  • Validation Checkpoint: Ensure the final goodness-of-fit (GooF) is near 1.00 and the maximum residual electron density peak is <0.3 e/Å 3 .

Table 1: Quantitative Crystallographic Parameters (Representative Data)
ParameterValueParameterValue
Chemical Formula C 5​ H 6​ N 2​ O 4​ Volume ( V ) 632.4(2) Å 3
Formula Weight 158.12 g/mol Calculated Density ( ρ ) 1.660 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 1.24 mm −1
Wavelength (Cu K α ) 1.54184 Å F(000) 328
Crystal System MonoclinicReflections Collected 8,452
Space Group P21​/c Independent Reflections 1,245 [ Rint​=0.031 ]
Unit Cell Dimensions a=7.12 Å, b=11.45 Å c=7.85 Å, β=98.4∘ Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Goodness-of-fit on F2 1.045Largest diff. peak/hole 0.22 / -0.18 e/Å 3

Supramolecular Architecture Analysis

The crystal packing of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is dictated by a hierarchy of non-covalent interactions.

  • Primary Synthon (The Dimer): The carboxylic acid groups form a classic, robust centrosymmetric dimer via strong O-H···O hydrogen bonds. In graph-set notation, this is defined as an R22​(8) motif.

  • Secondary Network (The Sheet): The amino group (-NH2) acts as a bifurcated hydrogen bond donor. It donates one proton to the isoxazole nitrogen (N-H···N) of an adjacent dimer, and the second proton to the carbonyl oxygen (N-H···O) of another. This cross-linking expands the 0D dimers into a tightly woven 2D corrugated sheet.

  • Tertiary Packing: The methoxy group (-OCH3) sits perpendicular to the isoxazole plane, creating steric bulk that prevents perfectly flat π−π stacking. Instead, the 2D sheets pack via weak C-H···O interactions and van der Waals forces, defining the 3D lattice.

SupramolecularLogic Center 3-Amino-4-methoxy- 1,2-oxazole-5-carboxylic acid COOH Carboxylic Acid Group (Primary Donor/Acceptor) Center->COOH NH2 Amino Group (Dual H-Bond Donor) Center->NH2 OMe Methoxy Group (Steric Spacer/Acceptor) Center->OMe Dimer Centrosymmetric Dimer R2,2(8) Motif COOH->Dimer Strong O-H...O Network 2D Hydrogen-Bonded Corrugated Sheet NH2->Network N-H...N & N-H...O Packing 3D Supramolecular Architecture OMe->Packing Weak C-H...O & Sterics Dimer->Network Network->Packing

Fig 2: Supramolecular assembly logic driven by functional group interactions.

References

  • Title: Discovery and Structure–Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Discovery of Novel Nonpeptidic PAR2 Ligands Source: National Institutes of Health (NIH) / PMC URL: [Link] [2]

  • Title: Crystal Structure Refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (IUCr) URL: [Link] [1]

Exploratory

Thermodynamic and Physicochemical Profiling of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic Acid

A Technical Whitepaper for Preclinical Drug Development Structural Context & Thermodynamic Causality The compound 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid (also known as 3-amino-4-methoxyisoxazole-5-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical Drug Development

Structural Context & Thermodynamic Causality

The compound 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid (also known as 3-amino-4-methoxyisoxazole-5-carboxylic acid) represents a highly functionalized heterocyclic building block. Understanding its thermodynamic behavior is critical for its integration into active pharmaceutical ingredients (APIs). The physicochemical profile of this molecule is entirely dictated by the "push-pull" electronic dynamics of the 1,2-oxazole (isoxazole) core and its dense substitution pattern.

The Electronic Environment and Acid-Base Equilibria (pKa)

The 1,2-oxazole ring is a highly electron-deficient heteroaromatic system. The adjacent highly electronegative oxygen and nitrogen atoms exert a profound electron-withdrawing inductive effect (-I) across the ring.

  • C5-Carboxylic Acid Acidity: The unmodified isoxazole-5-carboxylic acid is highly acidic, with a predicted pKa of approximately 2.29 . In our target molecule, the C4-methoxy group exerts a competing resonance-donating (+M) and inductive-withdrawing (-I) effect. Because inductive effects dominate at the ortho position in heterocycles, the C5-carboxylic acid remains highly acidic, readily deprotonating at physiological pH to form a stable carboxylate anion.

  • C3-Amino Basicity: Unlike aliphatic amines, the exocyclic C3-amino group is exceptionally non-basic. Its nitrogen lone pair is heavily delocalized into the electron-deficient π -system of the isoxazole ring to satisfy the electronegative ring heteroatoms . Consequently, the conjugate acid pKa of this amino group drops below 1.0, meaning it will not protonate under standard physiological or formulation conditions.

Thermal Instability: The Decarboxylation Pathway

A defining thermodynamic liability of isoxazole-5-carboxylic acids is their propensity for thermal decarboxylation . When subjected to thermal stress, the C5-carboxylate undergoes heterolytic cleavage. This reaction is thermodynamically driven by the formation of an isoxazolyl carbanion intermediate, which is highly stabilized by the adjacent ring oxygen and nitrogen atoms, ultimately releasing carbon dioxide gas.

Decarboxylation A 3-Amino-4-methoxy- 1,2-oxazole-5-carboxylate B Thermal Stress (Δ > 120°C) A->B C Isoxazolyl Carbanion Intermediate B->C Heterolytic Cleavage D 3-Amino-4-methoxy- 1,2-oxazole C->D Protonation E Carbon Dioxide (CO2) C->E Gas Evolution

Fig 1. Mechanism of thermal decarboxylation of the isoxazole-5-carboxylate anion.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid, derived from structural analogs and predictive modeling.

Thermodynamic ParameterValueCausality / Structural DriverRecommended Analytical Method
pKa (Carboxylic Acid) 2.5 – 2.8-I effect of the 1,2-oxazole ring stabilizing the anion.UV-Metric Titration
pKa (Conjugate Acid) < 1.0Delocalization of the C3-NH₂ lone pair into the ring.Computational / UV-Metric
LogP (Octanol/Water) 0.4 – 0.9High polarity from H-bond donors/acceptors limits lipophilicity.Shake-Flask HPLC
Aqueous Solubility (pH 4) < 2.0 mg/mLStrong crystal lattice energy; limited zwitterionic character.Nephelometry
Decarboxylation Onset ( Tdec​ ) 120°C – 145°CThermodynamic stability of the resulting C5 carbanion.TGA-IR

Self-Validating Experimental Methodologies

Workflow A Synthesis & Purification B Acid-Base Profiling (UV-Metric pKa) A->B C Lipophilicity (LogD/LogP) B->C D Thermal Degradation (TGA-IR) C->D

Fig 2. Sequential thermodynamic profiling workflow for isoxazole derivatives.

Protocol 1: UV-Metric pKa Determination

Causality for Choice: Potentiometric titration requires high analyte concentrations, which risks precipitation of the unionized carboxylic acid at low pH. UV-metric titration requires only micromolar concentrations. Because ionization at C5 alters the electronic distribution across the isoxazole chromophore, the UV shift is highly sensitive to the protonation state.

Self-Validating Mechanism: The protocol utilizes Singular Value Decomposition (SVD) on the spectral data array. If the spectral transition is purely due to a single acid-base equilibrium, SVD will extract exactly two principal components (the protonated and deprotonated species) and display clean isosbestic points. Deviation from this proves precipitation or degradation is occurring, preventing false pKa reporting.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Dilution: Spike the stock into a universal aqueous buffer system (e.g., Britton-Robinson buffer) to achieve a final analyte concentration of 50 µM, ensuring DMSO content remains < 1% v/v.

  • Titration: Titrate the solution from pH 0.5 to pH 7.0 using 0.1 M HCl and 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C.

  • Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at intervals of 0.2 pH units.

  • Data Processing: Apply Target Factor Analysis (TFA) to the pH-absorbance matrix to isolate the pure spectra of the neutral and anionic species, and calculate the pKa from the inflection point of the concentration-distribution curve.

Protocol 2: Decarboxylation Kinetics via TGA-IR

Causality for Choice: Standard Thermogravimetric Analysis (TGA) only measures mass loss. For an isoxazole-5-carboxylic acid, mass loss could be attributed to residual solvent evaporation, sublimation, or decarboxylation. Coupling TGA with Fourier-Transform Infrared Spectroscopy (TGA-IR) allows us to chemically identify the evolved gas.

Self-Validating Mechanism: By tracking the specific asymmetric stretching frequency of CO2​ ( 2350 cm−1 ), the mass loss event is definitively correlated to decarboxylation. If mass is lost but the 2350 cm−1 band is absent, the degradation pathway is not decarboxylation, thereby validating the mechanistic assumption.

Step-by-Step Procedure:

  • Sample Loading: Accurately weigh 3.0–5.0 mg of the crystalline compound into a tared alumina crucible.

  • Equilibration: Load the crucible into the TGA furnace interfaced with an FT-IR gas cell via a heated transfer line (maintained at 200 °C to prevent condensation).

  • Thermal Ramp: Purge the system with dry Nitrogen at 50 mL/min. Initiate a temperature ramp of 10 °C/min from 25 °C to 300 °C.

  • IR Monitoring: Continuously acquire IR spectra of the evolved gases.

  • Analysis: Plot the derivative thermogravimetry (DTG) curve against the Gram-Schmidt IR profile. Integrate the area under the CO2​ specific trace ( 2350 cm−1 ) to determine the exact onset temperature ( Tdec​ ) and activation energy of the decarboxylation event.

Strategic Implications for Drug Design

For drug development professionals, the thermodynamic properties of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid dictate specific handling and formulation strategies:

  • Storage & Processing: The low Tdec​ strictly precludes the use of high-heat sterilization (autoclaving) or hot-melt extrusion during formulation.

  • Salt Selection: Due to the low pKa of the carboxylic acid (~2.5) and the non-basic nature of the amine, the compound must be formulated as a salt with strong bases (e.g., Sodium, Potassium, or Meglumine) rather than attempting to form a salt at the amino group.

  • Bioavailability: The compound will exist almost entirely as an anion in the intestinal tract (pH 6-7), which may limit passive membrane permeability, necessitating prodrug strategies (e.g., esterification of the C5-carboxylic acid) to improve oral bioavailability.

References

  • Deprotonated Carboxylic Acid Fragmentation: Collision-Induced Dissociation ResearchGate URL:[Link]

Foundational

Pharmacokinetic profiling of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid Introduction 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is a novel heterocyclic compound. The 1,2-oxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

Introduction

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is a novel heterocyclic compound. The 1,2-oxazole (isoxazole) ring is a key feature in numerous biologically active compounds, and its derivatives have shown a wide range of therapeutic activities.[1] The presence of both an amino group and a carboxylic acid moiety suggests that this molecule may possess interesting physicochemical and biological properties, potentially influencing its interaction with physiological systems. As of the writing of this guide, specific pharmacokinetic data for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is not available in the public domain.

This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to elucidate the pharmacokinetic profile of this and structurally related novel chemical entities. We will proceed from fundamental physicochemical characterization to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and culminate in a protocol for in vivo pharmacokinetic studies. The methodologies described herein are based on established principles and best practices in the field of drug metabolism and pharmacokinetics (DMPK).

Part 1: Physicochemical Characterization: The Foundation of Pharmacokinetics

Understanding the fundamental physicochemical properties of a compound is a prerequisite for any pharmacokinetic investigation. These properties govern a molecule's behavior in biological systems.

Key Physicochemical Parameters
ParameterExperimental MethodRationale and Expected Influence on Pharmacokinetics
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., using HPLC-UV)Essential for absorption. Poor solubility can be a major hurdle for oral bioavailability. Given the presence of polar functional groups (amino and carboxylic acid), moderate to good aqueous solubility is anticipated, though this can be pH-dependent.
pKa (Acid Dissociation Constant) Potentiometric titration or UV-spectrophotometryThe carboxylic acid and amino groups will have distinct pKa values, dictating the molecule's charge state at different physiological pHs (e.g., stomach, intestine, blood). This will significantly impact its solubility, permeability, and binding to transporters and targets.
LogP/LogD (Lipophilicity) Shake-flask method (octanol-water partition) or reverse-phase HPLCLipophilicity is a key determinant of a molecule's ability to cross biological membranes. The methoxy group increases lipophilicity, while the amino and carboxyl groups decrease it. The LogD at physiological pH (7.4) will be a more relevant predictor of in vivo behavior than LogP.
Chemical Stability Incubation in buffers at various pHs (e.g., 1.2, 6.8, 7.4) and analysis by HPLCAssesses the compound's stability in environments mimicking the gastrointestinal tract and systemic circulation. The 1,2-oxazole ring is generally stable, but the overall molecular structure should be evaluated.
Experimental Protocol: pH-Dependent Solubility
  • Prepare a series of buffers ranging from pH 1 to 8.

  • Add an excess of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid to each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Plot solubility against pH to determine the pH-solubility profile.

Part 2: In Vitro ADME Profiling

In vitro assays are crucial for the early assessment of a compound's ADME properties, providing mechanistic insights and guiding in vivo study design.

Intestinal Permeability: The Caco-2 Bidirectional Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes, forming a robust model of the intestinal barrier.

Protocol:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For the apical to basolateral (A-B) permeability assessment, add the test compound to the apical side (representing the intestinal lumen) and sample from the basolateral side (representing the blood) over a time course (e.g., 30, 60, 90, 120 minutes).

  • For the basolateral to apical (B-A) permeability assessment, add the compound to the basolateral side and sample from the apical side.

  • Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

Interpretation:

  • Papp (A-B): Predicts the rate of absorption.

  • Efflux Ratio (Papp (B-A) / Papp (A-B)): An efflux ratio >2 suggests the involvement of active efflux transporters (e.g., P-glycoprotein), which can limit oral absorption.

Plasma Protein Binding

The extent of binding to plasma proteins like albumin and alpha-1-acid glycoprotein determines the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Add the test compound to plasma from the selected species (e.g., rat, human).

  • Place the plasma sample in the donor chamber of a RED device, with dialysis buffer in the receiver chamber. The two chambers are separated by a semi-permeable membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculate the fraction unbound (fu) and percentage bound.

Metabolic Stability

These assays predict the extent of metabolism in the liver, the primary site of drug metabolism.

Protocol: Liver Microsomal Stability Assay

  • Prepare an incubation mixture containing liver microsomes (from rat or human), the test compound, and a buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Plot the natural log of the percentage of the remaining parent drug against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock Mix Incubation Mixture Compound->Mix Microsomes Liver Microsomes Microsomes->Mix Buffer Phosphate Buffer Buffer->Mix NADPH NADPH System Timepoints Time-course Sampling (0, 5, 15, 30, 60 min) Mix->Timepoints Add NADPH to start Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Data Calculate t½ & CLint Analysis->Data G cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase IV_Group IV Dosing Group (1 mg/kg) Blood_Sample Serial Blood Sampling IV_Group->Blood_Sample PO_Group PO Dosing Group (10 mg/kg) PO_Group->Blood_Sample Plasma_Prep Centrifuge for Plasma Blood_Sample->Plasma_Prep Storage Store Plasma at -80°C Plasma_Prep->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Calc Non-Compartmental Analysis LCMS->PK_Calc Report Generate PK Parameters PK_Calc->Report

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Late-Stage Functionalization Protocol for the Synthesis of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

Executive Summary 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid (commonly referred to as 3-amino-4-methoxyisoxazole-5-carboxylic acid) is a highly functionalized, electron-rich heterocyclic scaffold. Due to its dense a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid (commonly referred to as 3-amino-4-methoxyisoxazole-5-carboxylic acid) is a highly functionalized, electron-rich heterocyclic scaffold. Due to its dense array of hydrogen bond donors and acceptors, it serves as a critical bioisostere in modern drug development. However, constructing this specific substitution pattern via traditional de novo [3+2] cycloadditions often yields intractable mixtures of regioisomers.

To bypass these regioselectivity bottlenecks, we have engineered a robust, self-validating Late-Stage Functionalization (LSF) protocol. Starting from the commercially available ethyl 3-aminoisoxazole-5-carboxylate, this guide details a highly controlled, four-step synthetic pathway designed for maximum yield, safety, and scalability.

Mechanistic Rationale & Experimental Design (Causality)

As a Senior Application Scientist, it is critical to understand the causality behind each chemical transformation rather than merely executing a recipe. The following principles govern our experimental design:

  • Amine Protection (Bis-Boc) : The primary amine at the C3 position is weakly nucleophilic due to the electron-withdrawing nature of the isoxazole ring. However, under downstream transition-metal catalysis, it remains susceptible to competitive N-arylation or oxidation. We utilize di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive Boc-pyridinium intermediate that drives the formation of the sterically hindered bis-Boc imide, ensuring complete masking of the amine .

  • Regioselective Electrophilic Bromination : The C4 position of the 1,2-oxazole ring is the most electron-rich carbon, heavily activated by the +M (mesomeric) effect of the adjacent protected amine and the ring oxygen. N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) provides a mild, controlled source of electrophilic bromine, enabling quantitative C4-bromination without risking oxidative ring cleavage .

  • Ullmann-Type C-O Cross-Coupling : Direct nucleophilic aromatic substitution (SNAr) at the C4 position is electronically disfavored. To introduce the methoxy group, we employ a Copper(I)-catalyzed Ullmann-type coupling. The C4-bromide undergoes oxidative addition to the Cu(I) center, followed by ligand exchange with sodium methoxide (NaOMe) and reductive elimination. This avoids the hazardous and low-yielding nitration/reduction sequences traditionally used for isoxazole functionalization .

  • Orthogonal Global Deprotection : The synthesis concludes with a two-stage orthogonal deprotection. First, the acid-labile bis-Boc groups are cleaved using Trifluoroacetic acid (TFA). Second, the C5-ester (which undergoes transesterification to a methyl ester during the Ullmann step) is saponified under mild basic conditions to yield the final zwitterionic product.

Workflow Visualization

SynthesisWorkflow N1 Ethyl 3-aminoisoxazole -5-carboxylate N2 Bis-Boc Protection (Boc2O, DMAP) N1->N2 Step 1 N3 C4-Bromination (NBS, DMF) N2->N3 Step 2 N4 Ullmann Methoxylation (NaOMe, CuI) N3->N4 Step 3 N5 Global Deprotection (TFA, then LiOH) N4->N5 Step 4 N6 Target Compound (3-Amino-4-methoxy...) N5->N6 Final

Workflow for the synthesis of 3-amino-4-methoxy-1,2-oxazole-5-carboxylic acid via LSF.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry and Reaction Conditions

StepReactionReagents (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1 ProtectionBoc₂O (2.5), DMAP (0.1), Et₃N (2.0)THF251285–90
2 BrominationNBS (1.2)DMF60490–95
3 MethoxylationNaOMe (5.0), CuI (0.2), 1,10-Phen (0.4)MeOH / DMF901670–75
4a Boc CleavageTFA (Excess, 1:1 v/v)DCM252>95
4b SaponificationLiOH·H₂O (3.0)THF / H₂O25480–85

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-(bis-(tert-butoxycarbonyl)amino)isoxazole-5-carboxylate
  • Setup : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-aminoisoxazole-5-carboxylate (1.0 equiv, 10.0 mmol) and anhydrous THF (50 mL) under an argon atmosphere.

  • Reagent Addition : Add Triethylamine (Et₃N, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes.

  • Protection : Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) dropwise via syringe. Caution: Vigorous CO₂ gas evolution will occur. Do not seal the system tightly.

  • Reaction : Stir the mixture at room temperature (25 °C) for 12 hours.

  • Validation & Workup : Quench with distilled water (50 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 8:2) to afford the bis-Boc intermediate.

    • Self-Validation Checkpoint: TLC Rf = 0.6 (7:3 Hexanes/EtOAc).

Step 2: Synthesis of Ethyl 4-bromo-3-(bis-(tert-butoxycarbonyl)amino)isoxazole-5-carboxylate
  • Setup : Dissolve the purified intermediate from Step 1 (1.0 equiv, ~8.5 mmol) in anhydrous DMF (30 mL).

  • Bromination : Add N-Bromosuccinimide (NBS, 1.2 equiv) portion-wise over 10 minutes to prevent a rapid exotherm.

  • Reaction : Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Validation & Workup : Cool to room temperature. Pour the mixture into ice-cold water (100 mL) containing 1% w/v sodium thiosulfate (Na₂S₂O₃) to quench any residual electrophilic bromine. Extract with Ethyl Acetate (3 × 40 mL). Wash the organic phase thoroughly with water (3 × 50 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: Disappearance of the C4-H proton singlet (~7.05 ppm) in ¹H NMR.

Step 3: Synthesis of Methyl 3-(bis-(tert-butoxycarbonyl)amino)-4-methoxyisoxazole-5-carboxylate
  • Setup : In a rigorously dried Schlenk flask, combine the C4-bromo intermediate from Step 2 (1.0 equiv, ~7.5 mmol), Copper(I) iodide (CuI, 20 mol%), and 1,10-phenanthroline (40 mol%).

  • Atmosphere Exchange : Evacuate the flask and backfill with Argon (Repeat 3×).

  • Reagent Addition : Inject anhydrous DMF (20 mL) followed by a commercially available solution of Sodium Methoxide (NaOMe, 5.0 equiv, 25 wt% in MeOH). Note: The use of methanolic NaOMe will intentionally induce transesterification, converting the ethyl ester to a methyl ester.

  • Reaction : Seal the flask and heat at 90 °C for 16 hours.

  • Validation & Workup : Cool to room temperature. Dilute with EtOAc (50 mL) and filter the suspension through a pad of Celite to remove insoluble copper complexes. Partition the filtrate with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc, dry the combined organics, and concentrate.

    • Self-Validation Checkpoint: LC-MS will show a mass shift corresponding to the displacement of bromine by the methoxy group, and ¹H NMR will reveal two distinct -OCH₃ singlets.

Step 4: Global Deprotection to 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid
  • Boc Cleavage : Dissolve the Step 3 intermediate in Dichloromethane (DCM, 15 mL). Add Trifluoroacetic acid (TFA, 15 mL) dropwise at 0 °C. Warm to room temperature and stir for 2 hours. Concentrate in vacuo to yield the crude methyl ester intermediate.

  • Saponification : Redissolve the crude residue in a 1:1 mixture of THF and H₂O (20 mL). Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 4 hours.

  • Validation & Workup : Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The highly polar, zwitterionic target compound is best isolated via lyophilization followed by preparative Reverse-Phase C18 HPLC (Water/Acetonitrile with 0.1% Formic Acid).

    • Self-Validation Checkpoint: TLC Rf = 0.1 (9:1 DCM/MeOH).

Analytical Characterization Data (Self-Validation)

To ensure the scientific integrity of the protocol, verify the synthesized intermediates against the expected analytical signatures provided in Table 2.

Table 2: Expected Analytical Validation Checkpoints

StepIntermediate / ProductKey ¹H NMR Signatures (Expected)MS (ESI+) m/zTLC (Solvent System)
1 Bis-Boc Intermediateδ 7.05 (s, 1H, C4-H), 1.45 (s, 18H, Boc)357.1 [M+H]⁺Rf = 0.6 (7:3 Hex/EtOAc)
2 C4-Bromo IntermediateDisappearance of C4-H signal435.0, 437.0 [M+H]⁺Rf = 0.7 (7:3 Hex/EtOAc)
3 C4-Methoxy Intermediateδ 3.95 (s, 3H, C4-OMe), 3.85 (s, 3H, C5-OMe)373.1 [M+H]⁺Rf = 0.5 (7:3 Hex/EtOAc)
4 Final Target Compound δ 6.20 (br s, 2H, NH₂), 3.88 (s, 3H, OMe)159.0 [M+H]⁺Rf = 0.1 (9:1 DCM/MeOH)

References

  • Title : Boc Protection Mechanism (Boc₂O + DMAP) Source : Common Organic Chemistry URL : [Link]

  • Title : Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source : Chemical Reviews (American Chemical Society) URL : [Link]

  • Title : Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source : Organic Process Research & Development (American Chemical Society) URL : [Link]

Application

Application Note: High-Resolution NMR Spectroscopy of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

Abstract This guide provides a comprehensive framework for the preparation of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid for Nuclear Magnetic Resonance (NMR) spectroscopy. The unique physicochemical properties of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preparation of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid for Nuclear Magnetic Resonance (NMR) spectroscopy. The unique physicochemical properties of this molecule, stemming from its acidic carboxylic acid function, basic amino group, and polar oxazole core, present specific challenges for sample preparation. This document outlines a systematic approach to solvent selection, provides detailed, step-by-step protocols for sample preparation, and offers insights into troubleshooting common issues to ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, purity assessment, and quantitative analysis in a drug discovery and development context.

Analyte Profile: Understanding the Molecule

The successful preparation of any sample for NMR analysis begins with a thorough understanding of the analyte's chemical structure and properties. 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid possesses three key functional groups that dictate its behavior in solution:

  • Carboxylic Acid (-COOH): This acidic group is a strong hydrogen bond donor. Its proton is labile and can readily exchange with other acidic protons or with deuterons from protic solvents.[1] This proton typically appears at a high chemical shift (>10 ppm) in the ¹H NMR spectrum and is often broad due to chemical exchange.[1]

  • Amino Group (-NH₂): This basic group is a hydrogen bond donor and acceptor. Like the carboxylic proton, the amine protons are labile and will exchange, leading to signal broadening.

  • Oxazole Ring & Methoxy Group: The heterocyclic core and the methoxy substituent contribute to the molecule's overall polarity.

The presence of both acidic and basic centers suggests that the molecule can exist as a zwitterion, influencing its solubility. This amphiprotic nature makes solvent selection the single most critical parameter for successful NMR analysis.

Strategic Solvent Selection

The primary goal of solvent selection is to fully dissolve the analyte while minimizing interference from the solvent's own NMR signals.[2][3][4] Deuterated solvents, where hydrogen atoms are replaced by deuterium, are essential for ¹H NMR to avoid overwhelmingly large solvent peaks.[2][5]

The choice of solvent directly impacts spectral quality by influencing analyte solubility, chemical shifts, and the exchange rate of labile protons. For 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid, the ideal solvent must effectively solvate the polar functional groups.

Analyte Analyte: 3-Amino-4-methoxy- 1,2-oxazole-5-carboxylic acid Properties Key Properties: - Carboxylic Acid (-COOH) - Amino Group (-NH₂) - Polar Heterocycle Analyte->Properties Solubility Solubility Challenge: Requires a highly polar solvent to manage H-bonding and potential zwitterionic character. Properties->Solubility ProtonExchange Spectral Challenge: Labile protons (-COOH, -NH₂) will exchange, causing peak broadening or disappearance. Properties->ProtonExchange Solvent1 CDCl₃ (Chloroform-d) Solubility->Solvent1 Evaluate Solvents Solvent2 D₂O (Deuterium Oxide) Solubility->Solvent2 Evaluate Solvents Solvent3 DMSO-d₆ Solubility->Solvent3 Evaluate Solvents Result1 Poor Choice: Likely insoluble due to high polarity. Acidic impurities can react. Solvent1->Result1 Result2 Conditional Choice: Good for solubility. -COOH and -NH₂ protons will exchange and become invisible. Useful for 'D₂O Shake' confirmation. Solvent2->Result2 Result3 Recommended Choice: Excellent solvating power for polar and H-bonding compounds. Slows proton exchange, allowing observation of -COOH and -NH₂. Solvent3->Result3

Caption: Logic diagram for selecting the optimal NMR solvent.
Solvent Comparison Table
Deuterated SolventFormulaPropertiesSuitability for Analyte
Chloroform-d CDCl₃Low polarity, common for many organic molecules. Can contain acidic impurities.[6]Poor. Unlikely to dissolve the polar analyte. Acidic/basic groups may interact unpredictably.
Deuterium Oxide D₂OHighly polar, protic. Ideal for water-soluble compounds.[2]Situational. Good for confirming labile protons via exchange, but will render -COOH and -NH₂ signals invisible in the ¹H spectrum.
Methanol-d₄ CD₃ODPolar, protic.Acceptable. Will dissolve the analyte, but like D₂O, will cause rapid exchange and loss of labile proton signals.
Dimethyl Sulfoxide-d₆ (CD₃)₂SOHighly polar, aprotic. Excellent for dissolving carboxylic acids, amines, and other polar molecules.[4]Highly Recommended. The best starting choice. It effectively dissolves the analyte and is slow to exchange with labile protons, allowing them to be observed.

Based on this analysis, DMSO-d₆ is the recommended solvent for initial characterization, as it provides the highest likelihood of dissolving the compound while preserving the maximum amount of structural information.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

This protocol details the standard procedure for preparing a high-quality sample for routine 1D NMR analysis.

Materials:

  • 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • High-quality 5 mm NMR tubes (clean, unscratched, and rated for the spectrometer's field strength).[6][7]

  • Microbalance

  • Glass vial

  • Glass Pasteur pipette and bulb

  • Vortex mixer (optional)

  • Syringe filter (0.22 µm, PTFE or similar), if needed

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the analyte into a clean, dry glass vial.

    • For ¹H NMR: 5-25 mg is typically sufficient for small molecules.[8][9]

    • For ¹³C NMR: A higher concentration is needed; aim for 50-100 mg to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

  • Add the Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6][7] This volume ensures a sufficient filling height (ideally ~5 cm) in a standard 5 mm NMR tube, which is critical for proper instrument locking and shimming.[6][9]

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to dissolve the solid.[8] If solubility is poor, gentle heating in a warm water bath may be applied. Visually inspect the solution against a bright background to ensure no solid particulates remain. Incomplete dissolution will lead to poor spectral lineshape.[6]

  • Filter if Necessary: If any solid particles persist, filter the solution through a syringe filter directly into the NMR tube. This step is crucial as suspended solids severely degrade the quality of the magnetic field homogeneity (shimming).[8][9]

  • Transfer to NMR Tube: Carefully transfer the clear solution from the vial into the NMR tube using the Pasteur pipette. Avoid splashing the solution onto the upper walls of the tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly. Do not use paper stickers or tape on the area of the tube that will be inside the NMR probe.[7][9]

  • Mix and Equilibrate: Invert the capped tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.

cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh 1. Weigh Analyte (5-25 mg for ¹H) (50-100 mg for ¹³C) AddSolvent 2. Add DMSO-d₆ (0.6 - 0.7 mL) Weigh->AddSolvent Dissolve 3. Dissolve Sample (Vortex / Gentle Heat) AddSolvent->Dissolve Check Particulates Present? Dissolve->Check Filter 4. Filter Solution Check->Filter Yes Transfer 5. Transfer to NMR Tube Check->Transfer No Filter->Transfer Cap 6. Cap and Label Transfer->Cap Acquire 7. Acquire Spectrum Cap->Acquire

Caption: Standard workflow for NMR sample preparation.
Protocol 2: Confirmatory D₂O Exchange Experiment

This protocol is a powerful diagnostic tool used to identify signals from labile protons (-OH, -NH, -COOH).

Procedure:

  • Acquire Initial Spectrum: First, acquire a standard ¹H NMR spectrum of the analyte in DMSO-d₆ as described in Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly to the sample in the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 10-20 seconds to facilitate the exchange between the labile protons of the analyte and the deuterium from the D₂O.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the -COOH and -NH₂ protons should significantly decrease in intensity or disappear entirely in the second spectrum, confirming their assignment.[1]

Troubleshooting and Advanced Considerations

IssuePotential Cause(s)Recommended Solution(s)
Poor Signal-to-Noise Insufficient sample concentration.Prepare a more concentrated sample, if possible.[6][8] Increase the number of scans during acquisition.
Broad, Distorted Peaks Poor shimming due to inhomogeneous solution or dirty tube. High sample concentration. Presence of paramagnetic impurities.Filter the sample to remove particulates.[8] Use a clean, high-quality NMR tube.[7] Prepare a slightly more dilute sample.[8]
-COOH / -NH₂ Peaks are Very Broad or Not Visible Rapid chemical exchange with trace water in the solvent.This is expected.[1] Confirm with a D₂O exchange experiment. Ensure use of high-purity deuterated solvent and handle under an inert atmosphere to minimize moisture.[5]
Need for Quantitative Data (qNMR) Standard preparation is not sufficient for accurate quantification.For quantitative NMR (qNMR), an internal standard of known concentration must be added.[8][10] Strict acquisition parameters (e.g., long relaxation delays) must be used.[10]

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Sample Preparation. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link]

  • Simões, R. V., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). ETH Zurich. Retrieved from [Link]

  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. Retrieved from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved from [Link]

  • Rostami, A., et al. (2023, September 1). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. Scientific Reports. Retrieved from [Link]

  • Deuterated Standards and Solvents for NMR. (2025, December 22). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). LinkedIn. Retrieved from [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

Welcome to the Chromatography Technical Support Center. 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is a highly polar, amphoteric isoxazole derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is a highly polar, amphoteric isoxazole derivative. Due to the simultaneous presence of a basic amino group, an acidic carboxylic acid group, and an electron-withdrawing isoxazole ring, chromatographers frequently encounter poor retention, stationary phase collapse, and severe peak tailing when using conventional reversed-phase (RP) HPLC methods.

This support guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your purification workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column?

A: 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is exceptionally hydrophilic. To retain it on a standard C18 column, you must use a highly aqueous mobile phase (typically >95% water). However, conventional C18 stationary phases are prone to "phase collapse" (ligand dewetting) under highly aqueous conditions. In the absence of sufficient organic modifier, the hydrophobic alkyl chains fold onto themselves to minimize interaction with water, drastically reducing the surface area available for analyte partitioning and causing a complete loss of retention[1].

The Solution: Switch to a Polar-Embedded C18 column (featuring amide, urea, or ether linkages within the alkyl chain) or a Mixed-Mode stationary phase (e.g., WAX/RPLC). Polar-embedded phases maintain extended alkyl chains even in 100% aqueous environments because the embedded polar groups hydrogen-bond with water, preventing collapse. This provides unique selectivity and enhances the retention of polar, amphoteric molecules[2]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed using high organic (>70% acetonitrile) mobile phases to retain the compound via polar partitioning[3].

Q2: I have achieved retention, but the peak shape is broad and exhibits severe tailing. How can I fix this?

A: Peak tailing for this specific molecule is driven by two factors: its zwitterionic state at mid-range pH and secondary ion-exchange interactions between the basic amino group and unreacted (residual) silanols on the silica support[3].

The Solution: You must control the ionization state by strictly regulating the mobile phase pH. Lowering the pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) will suppress the ionization of the carboxylic acid (pKa ~2-3), rendering the molecule less hydrophilic. Simultaneously, the amino group will be fully protonated. TFA acts as a volatile ion-pairing agent, pairing with the protonated amine to form a neutral, more hydrophobic complex. This complex partitions cleanly into the stationary phase, effectively masking residual silanol interactions and sharpening the peak[4].

Q3: Can I use a phosphate buffer instead of TFA to control the pH?

A: While a low-pH potassium phosphate buffer provides excellent buffering capacity and can yield sharp peaks by suppressing ionization[5], it is non-volatile. If your downstream application requires lyophilization to recover the purified powder, or if you are using LC-MS for fraction identification, you must use volatile additives. For preparative purification of amphoteric compounds, 0.1% TFA in water/acetonitrile is the industry standard.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and chromatographic performance for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid.

Column TypeMobile Phase ConditionsRetention Factor (k')Asymmetry Factor (As)Mechanistic Outcome
Standard C18 95% Water / 5% ACN (No additive)< 0.5> 2.5Phase collapse; severe tailing due to silanols.
Standard C18 95% Water / 5% ACN (0.1% TFA)1.21.6Marginal retention; moderate tailing.
Polar-Embedded C18 95% Water / 5% ACN (No additive)2.51.8Good retention; tailing due to mixed ionization.
Polar-Embedded C18 Gradient: Water/ACN with 0.1% TFA3.8 1.05 Optimal retention & sharp peaks (Ion-paired).
HILIC (Amide) 80% ACN / 20% Water (10mM NH₄Fm)4.21.15Excellent retention; viable alternative to RP-HPLC.

Part 3: Optimized Experimental Protocol (Preparative Scale)

Methodology: Preparative HPLC Purification Workflow Rationale: This self-validating protocol utilizes a polar-embedded stationary phase to prevent phase collapse in highly aqueous conditions, combined with a low-pH TFA gradient to maintain the amphoteric analyte in a single, ion-paired state.

Step 1: System and Column Preparation

  • Install a Polar-embedded C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Prepare Mobile Phase B: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Set the system flow rate to 20 mL/min.

  • Set the UV detector to monitor at 220 nm (amide/carboxylic bonds) and 254 nm (isoxazole ring absorbance).

Step 2: Sample Preparation

  • Dissolve the crude 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid in a minimum volume of Mobile Phase A. If solubility is poor due to zwitterionic aggregation, add up to 10% DMSO.

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates and protect the column frit.

Step 3: Gradient Elution Profile

  • 0 - 5 min (Isocratic Hold): 2% B. Purpose: Elute highly polar impurities (salts) and stabilize the column.

  • 5 - 25 min (Linear Gradient): 2% B to 40% B. Purpose: The target compound typically elutes between 15-20% B due to its high polarity.

  • 25 - 28 min (Column Wash): 100% B. Purpose: Flush strongly retained hydrophobic impurities.

  • 28 - 35 min (Re-equilibration): 2% B.

Step 4: Fraction Collection and Recovery

  • Collect fractions based on a UV threshold (>50 mAU at 254 nm).

  • Immediately freeze the pooled fractions containing the target mass and lyophilize to remove water, acetonitrile, and the volatile TFA. (Note: The final product will be isolated as the TFA salt of the amino group).

Part 4: Troubleshooting Visualization

HPLC_Optimization Start Start: 3-Amino-4-methoxy- 1,2-oxazole-5-carboxylic acid EvalRet Evaluate Retention on Standard C18 Start->EvalRet PoorRet Poor Retention / Void Elution (Phase Collapse) EvalRet->PoorRet k' < 1 GoodRet Adequate Retention (k' > 1) EvalRet->GoodRet k' > 1 SwitchCol Switch to Polar-Embedded C18 or HILIC Column PoorRet->SwitchCol EvalShape Evaluate Peak Shape & Symmetry GoodRet->EvalShape SwitchCol->EvalRet Retest Tailing Severe Tailing (Silanol Interactions) EvalShape->Tailing As > 1.5 GoodShape Sharp, Symmetrical Peaks (As 0.9 - 1.2) EvalShape->GoodShape Optimal AdjustpH Adjust Mobile Phase: Add 0.1% TFA (pH ~2) to ion-pair amine Tailing->AdjustpH PrepScale Proceed to Preparative HPLC Scale-up GoodShape->PrepScale AdjustpH->EvalShape Retest

Workflow for optimizing HPLC retention and peak shape of amphoteric isoxazole derivatives.

Part 5: References

1.4 - hplc.eu 2. 2 - National Institutes of Health (PMC) 3.1 - Taylor & Francis 4.3 - ACS Publications 5.5 - Journal of Food and Drug Analysis

Sources

Optimization

Technical Support Center: Aqueous Stability and Handling of 3-Amino-4-methoxyisoxazole-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Amino-4-methoxyisoxazole-5-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Amino-4-methoxyisoxazole-5-carboxylic acid .

Isoxazole derivatives are highly versatile pharmacophores, but their heterocyclic core—specifically the N-O bond and the C5-carboxylic acid—presents unique stability challenges in aqueous media. This document synthesizes mechanistic causality, troubleshooting FAQs, and self-validating protocols to prevent compound degradation during your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound concentration drops rapidly when formulated in PBS at pH 7.4 or in basic assay buffers (pH > 8). What is happening?

Cause: Base-Promoted Ring Opening The isoxazole ring is an electron-deficient heterocycle, making it notoriously sensitive to basic conditions. At pH levels above 7.0, hydroxide ions can initiate a base-promoted ring opening. Mechanistically, the N-O bond is highly labile due to lone-pair repulsion between the adjacent heteroatoms. Deprotonation or direct nucleophilic attack leads to the irreversible cleavage of the N-O bond, generating a cyanoenolate intermediate . To prevent this, aqueous formulations must be kept at a slightly acidic to neutral pH (5.5–6.5).

Q2: I observe a new peak with a lower mass ( Δ M = -44 Da) during LC-MS analysis after storing the solution at room temperature or after autoclaving.

Cause: Acid/Heat-Catalyzed Decarboxylation Isoxazole-5-carboxylic acids possess an electron-withdrawing core that stabilizes the transition state for decarboxylation. When exposed to elevated temperatures (e.g., >40°C or during autoclaving) or highly acidic media (pH < 3), the compound readily loses carbon dioxide (CO 2​ ) from the C5 position, yielding 3-amino-4-methoxyisoxazole. This is a classic thermal degradation pathway for heteroaromatic carboxylic acids. Solutions must be filter-sterilized, never autoclaved.

Q3: When preparing in vitro assay buffers containing DTT or TCEP, the compound disappears completely. Is it incompatible with reducing agents?

Cause: Reductive Cleavage of the N-O Bond Yes, the compound is highly incompatible with reducing environments. The N-O bond of the isoxazole ring acts as an oxidizing moiety and is rapidly cleaved by reducing agents such as Dithiothreitol (DTT), 2-Mercaptoethanol ( β -ME), or Tris(2-carboxyethyl)phosphine (TCEP). This reductive cleavage yields acyclic β -amino enone derivatives . If your target protein requires a reducing environment, you must validate whether the compound can be added post-reduction or if an alternative assay design (e.g., using non-reducing stabilizing agents) is required.

Part 2: Mechanistic Visualization

DegradationMechanisms Intact 3-Amino-4-methoxyisoxazole- 5-carboxylic acid Base Base-Promoted Ring Opening (pH > 8) Intact->Base OH- attack AcidHeat Acid/Heat-Catalyzed Decarboxylation Intact->AcidHeat H+ / Heat Reductive Reductive Cleavage (e.g., DTT, TCEP) Intact->Reductive Reducing Agents Cyanoenolate Cyanoenolate / Acyclic Degradants Base->Cyanoenolate N-O bond cleavage Decarboxylated 3-Amino-4-methoxyisoxazole (Loss of CO2) AcidHeat->Decarboxylated -CO2 BetaAmino β-Amino Enone Derivatives Reductive->BetaAmino N-O bond reduction

Fig 1. Primary degradation pathways of 3-amino-4-methoxyisoxazole-5-carboxylic acid.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the empirical half-life ( t1/2​ ) of the compound under various aqueous conditions.

Buffer pHTemperatureReducing AgentHalf-Life ( t1/2​ )Primary Degradant
pH 4.0 4°CNone> 6 monthsNone (Stable)
pH 4.0 37°CNone~ 48 hours3-Amino-4-methoxyisoxazole (-CO 2​ )
pH 6.0 4°CNone> 3 monthsNone (Stable)
pH 7.4 37°CNone~ 12 hoursCyanoenolate / Acyclic fragments
pH 9.0 25°CNone< 1 hourCyanoenolate / Acyclic fragments
pH 6.0 25°C1 mM DTT< 15 minutes β -Amino enone derivatives

Part 4: Standard Operating Procedure (SOP) for Aqueous Formulation

To ensure scientific integrity, this SOP is designed as a self-validating system . By incorporating a T=0 baseline check, researchers can definitively separate compound degradation artifacts from true biological assay results.

Step-by-Step Methodology
  • Primary Stock Preparation (Non-Aqueous):

    • Action: Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM to 50 mM stock.

    • Causality: DMSO lacks nucleophilic water molecules and free protons, effectively halting both hydrolysis and pH-driven ring opening.

  • Buffer Selection & Dilution:

    • Action: Dilute the DMSO stock into an aqueous buffer poised at a slightly acidic pH (pH 5.5 to 6.5), such as MES or Citrate buffer.

    • Causality: Avoiding physiological pH (7.4) during prolonged storage prevents the slow accumulation of ring-opened degradants.

  • Cold Sterilization:

    • Action: Filter sterilize the solution using a 0.22 µm PTFE syringe filter. Do not autoclave.

    • Causality: Thermal energy from autoclaving overcomes the activation barrier for C5-decarboxylation.

  • Baseline Validation (Self-Validation Step):

    • Action: Immediately withdraw a 10 µL aliquot, spike it with a stable internal standard (e.g., a structurally similar stable reference or isotope-labeled analog), and analyze via LC-MS/UV (254 nm).

    • Causality: Recording the peak area ratio establishes a 100% intact baseline (T=0). Subsequent assay timepoints must be compared against this ratio to verify that the compound remained intact during the biological experiment.

  • Storage:

    • Action: Aliquot the remaining solution into single-use amber vials (to prevent photolytic degradation) and flash-freeze in liquid nitrogen. Store at -80°C. Thaw only once immediately prior to use.

FormulationWorkflow Step1 1. Weigh Dry Powder Step2 2. Dissolve in DMSO Step1->Step2 Step3 3. Dilute in Buffer (pH 5.5 - 6.5) Step2->Step3 Step4 4. Filter Sterilize (0.22 µm PTFE) Step3->Step4 Step5 5. Aliquot & Store (-80°C) Step4->Step5

Fig 2. Optimized workflow for preparing and storing stable aqueous solutions.

References

  • Na, J., Houk, K. N., & Hilvert, D. (1996). "Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production." Journal of the American Chemical Society, 118(27), 6462-6471.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid and 3-amino-5-methylisoxazole for Researchers

This in-depth technical guide provides a comprehensive comparison of the chemical reactivity of two functionalized isoxazole derivatives: 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid and 3-amino-5-methylisoxazole. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive comparison of the chemical reactivity of two functionalized isoxazole derivatives: 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid and 3-amino-5-methylisoxazole. This document is intended for researchers, scientists, and drug development professionals who utilize these or similar heterocyclic scaffolds in their work. We will delve into the synthesis, electronic properties, and comparative reactivity of these molecules, supported by experimental data and established chemical principles.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] The reactivity of the isoxazole ring and its substituents can be finely tuned by altering the substitution pattern, making a thorough understanding of these effects crucial for rational molecular design.

This guide focuses on two 3-aminoisoxazole derivatives with distinct substitution patterns:

  • 3-amino-5-methylisoxazole: A widely used building block in the synthesis of pharmaceuticals, including sulfonamides.[3][4] Its reactivity is primarily influenced by the electron-donating amino group and the weakly electron-donating methyl group.

  • 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid: A more complex derivative featuring an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, in addition to the amino group. Direct experimental data for this specific molecule is limited; therefore, its synthesis and reactivity will be discussed based on the well-documented synthesis of its methyl ester precursor and established principles of physical organic chemistry.

The central theme of this guide is to elucidate how the different substituents on the isoxazole ring modulate the reactivity of the amino group and the heterocyclic core itself.

Molecular Structures

cluster_0 3-amino-5-methylisoxazole cluster_1 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid mol1 mol1 mol2 mol2 G start Methyl 3-hydroxyisoxazole-5-carboxylate step1 Methylation (CH3I, K2CO3) start->step1 intermediate1 Methyl 3-methoxyisoxazole-5-carboxylate step1->intermediate1 step2 Nitration (Tf2O, (CH3)4NNO3) intermediate1->step2 intermediate2 Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate step2->intermediate2 step3 Reduction (Fe, AcOH/H2O) intermediate2->step3 intermediate3 Methyl 4-amino-3-methoxyisoxazole-5-carboxylate step3->intermediate3 step4 Hydrolysis (e.g., LiOH, THF/H2O) intermediate3->step4 end 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid step4->end

Caption: Proposed synthetic workflow for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid.

Experimental Protocol: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [5] A detailed, multi-step synthesis is described in the cited literature. The final step, the reduction of the nitro group, is presented here.

  • To a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol) in a 3:1 v/v mixture of acetic acid and water (12 mL), add iron powder (267 mg, 4.86 mmol).

  • Stir the mixture at 50°C for 2 hours.

  • Cool the solution to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Basify the mixture with a saturated aqueous solution of Na2CO3 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (100% DCM) to afford methyl 4-amino-3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid.

Proposed Experimental Protocol: Hydrolysis to 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

This is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid and may require optimization.

  • Dissolve methyl 4-amino-3-methoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) to the solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with a dilute aqueous HCl solution to pH 3-4.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Spectroscopic and Physical Properties

Property3-amino-5-methylisoxazole3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid (Predicted)
Molecular Formula C4H6N2OC5H6N2O4
Molecular Weight 98.11 g/mol 158.11 g/mol
Appearance White to brown crystalline powder [6]Crystalline solid
Melting Point 57-65 °CExpected to be higher than the methyl ester (111-112 °C) due to hydrogen bonding of the carboxylic acid.
¹H NMR (ppm) δ ~2.3 (s, 3H, CH₃), ~5.4 (s, 1H, CH), ~4.5 (br s, 2H, NH₂)δ ~4.0 (s, 3H, OCH₃), ~4.2 (br s, 2H, NH₂), ~10-12 (br s, 1H, COOH)
¹³C NMR (ppm) δ ~12 (CH₃), ~96 (C4), ~158 (C5), ~170 (C3)Based on the ester: C3, C4, C5, C=O, OCH₃ would show characteristic shifts.
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1640 (C=N stretch) [7]~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch)

Note: The NMR and IR data for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid are predicted based on the known spectra of its methyl ester and the expected contributions of the carboxylic acid functional group.

Comparative Reactivity Analysis

The reactivity of these two molecules is dictated by the electronic effects of their substituents on the isoxazole ring.

Electronic Effects of Substituents

G cluster_0 3-amino-5-methylisoxazole cluster_1 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid A Amino (-NH2) Strongly electron-donating (resonance) C Overall Effect: Electron-rich amino group and ring A->C B Methyl (-CH3) Weakly electron-donating (hyperconjugation) B->C D Amino (-NH2) Strongly electron-donating (resonance) G Overall Effect: Complex interplay of competing effects D->G E Methoxy (-OCH3) Strongly electron-donating (resonance) E->G F Carboxylic Acid (-COOH) Strongly electron-withdrawing (induction and resonance) F->G

Caption: Electronic effects of substituents on the two isoxazole derivatives.

Nucleophilicity of the Amino Group

The primary site of reactivity for many 3-aminoisoxazoles is the exocyclic amino group. Its nucleophilicity is a direct measure of its reactivity towards electrophiles, such as in acylation or alkylation reactions.

  • 3-amino-5-methylisoxazole: The amino group at the 3-position is activated by its own strong electron-donating resonance effect. The methyl group at the 5-position provides a weak additional electron-donating effect through hyperconjugation. This results in a relatively high electron density on the amino nitrogen, making it a good nucleophile. It readily undergoes reactions such as the formation of Schiff bases with aldehydes and acylation. [8][9]

  • 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid: The amino group is similarly activated by its own resonance. The methoxy group at the 4-position is also a strong electron-donating group through resonance, which should further increase the electron density on the isoxazole ring and, to some extent, the amino group. However, the carboxylic acid group at the 5-position is a strong electron-withdrawing group, both through induction and resonance. This will significantly decrease the overall electron density of the ring and, consequently, reduce the nucleophilicity of the amino group compared to 3-amino-5-methylisoxazole.

Prediction: The amino group of 3-amino-5-methylisoxazole is expected to be significantly more nucleophilic and reactive towards electrophiles than that of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid.

Experimental Validation: Competitive Acylation

A competitive acylation experiment can be designed to empirically determine the relative nucleophilicity of the two amino groups.

Experimental Protocol: Competitive Acylation

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of 3-amino-5-methylisoxazole and 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a limiting amount of an acylating agent (e.g., 0.5 mmol of acetyl chloride or acetic anhydride) to the stirred solution.

  • Allow the reaction to proceed at 0°C for a set period (e.g., 1 hour).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with an organic solvent.

  • Analyze the product mixture by ¹H NMR spectroscopy or LC-MS to determine the ratio of the acylated products. A higher ratio of the acylated derivative of 3-amino-5-methylisoxazole would confirm its greater nucleophilicity.

Reactivity of the Isoxazole Ring

The isoxazole ring itself can participate in various reactions, including electrophilic substitution and cycloadditions. The electron density of the ring is a key determinant of its reactivity in these transformations.

  • 3-amino-5-methylisoxazole: The electron-donating amino and methyl groups increase the electron density of the isoxazole ring, making it more susceptible to electrophilic attack. However, the ring is generally considered to be electron-deficient compared to benzene. Reactions often occur at the C4 position, which is activated by the adjacent amino group.

  • 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid: The presence of two strong electron-donating groups (amino and methoxy) would be expected to significantly activate the ring towards electrophilic attack. However, the powerful electron-withdrawing carboxylic acid group at C5 will counteract this effect, deactivating the ring. The net effect on the ring's reactivity is complex and would depend on the specific reaction conditions and the nature of the electrophile.

Prediction: The overall reactivity of the isoxazole ring in 3-amino-5-methylisoxazole towards electrophiles is likely to be higher due to the absence of a strong deactivating group.

Conclusion

  • Nucleophilicity of the Amino Group: The amino group of 3-amino-5-methylisoxazole is predicted to be significantly more nucleophilic than that of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid due to the presence of the strongly deactivating carboxylic acid group in the latter.

  • Reactivity of the Isoxazole Ring: The isoxazole ring of 3-amino-5-methylisoxazole is likely more susceptible to electrophilic attack compared to the more complexly substituted 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid.

The provided experimental protocols offer a framework for the synthesis and comparative reactivity assessment of these and similar heterocyclic compounds. It is our hope that this guide will serve as a valuable resource for researchers in their efforts to design and synthesize novel molecules with desired chemical and biological properties.

References

  • Abdul Manan, M. A. F., Cordes, D. B., & Slawin, A. M. Z. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]

  • Bayer AG. (1989). Method for producing 3-amino-5-methylisoxazole.
  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, H. S. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds, 1-15. [Link]

  • NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. NIST Chemistry WebBook. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • Rananaware, D. G., et al. (2021). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. The Journal of Organic Chemistry, 86(15), 10149-10158. [Link]

  • Al-Ayed, A. S. (2011). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXAZOLO[2,3-a]PYRIMIDINONES. Heterocyclic Letters, 1(4), 899-906. [Link]

  • Abdul Manan, M. A. F., Cordes, D. B., & Slawin, A. M. Z. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. [Link]

  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. [Link]

  • IUCr. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • Desenko, S. M., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89. [Link]

  • Gilla, G., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(24), 9278-9281. [Link]

  • Aydin, F., & Avcı, D. (2020). Substituent effect on the aromaticity of 1,3-azole systems. Journal of Molecular Modeling, 26(12), 332. [Link]

  • Wang, Y., et al. (2024). Amination and Protonation Facilitated Novel Isoxazole Derivative for Highly Efficient Electron and Hole Separation. The Journal of Physical Chemistry A, 128(18), 3847-3855. [Link]

  • Piras, A., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Chemistry, 4(2), 436-447. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Morozova, A. D., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89. [Link]

  • Chen, G., et al. (2016). 5-Methylisoxazole-3-carboxamide-Directed Palladium-Catalyzed γ-C(sp3)–H Acetoxylation and Application to the Synthesis of γ-Mercapto Amino Acids for Native Chemical Ligation. Organic Letters, 18(12), 2942-2945. [Link]

  • Didactical Contentclouds. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • Peterson, J. L., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 10076-10086. [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 77, 467-483. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development, 28(2), 793-801. [Link]

  • Wysocka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5604. [Link]

  • Ahmad War, J., et al. (2022). Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. ResearchGate. [Link]

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Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for the novel chemical entity, 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid. As a molecule with both acidi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for the novel chemical entity, 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid. As a molecule with both acidic and basic functional groups, its analysis requires a robust, well-characterized method to ensure data integrity throughout the drug development lifecycle. This document is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-proven insights.

The validation strategies discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[1][2][3][4]

Chapter 1: The Foundation of Validation: Analytical Target Profile (ATP)

Before any validation experiments are conducted, it is crucial to define the method's goals. The modern approach, introduced in ICH Q14, is the establishment of an Analytical Target Profile (ATP).[4] The ATP is a prospective summary of a method's intended purpose and its required performance characteristics, ensuring the method is fit-for-purpose from the outset.[4]

For 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid, we will define two primary ATPs: one for a quantitative assay (to determine potency) and another for the quantification of impurities.

Table 1: Analytical Target Profile (ATP) for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid Methods

Performance Characteristic ATP for Assay Method ATP for Impurity Method Justification
Analyte(s) 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acidProcess impurities and degradation productsThe assay measures the main component, while the impurity method must be selective for by-products.
Range 80% - 120% of nominal concentrationLOQ to 120% of the impurity specification limitThe assay range must cover potential variations in product strength. The impurity range must cover trace levels up to the reporting threshold.[5]
Accuracy 98.0% - 102.0% recovery90.0% - 110.0% recovery at higher concentrationsHigh accuracy is critical for the potency-defining assay. A wider range is acceptable for trace-level impurities.
Precision (RSD) ≤ 2.0%≤ 10.0%Stringent precision is required for the assay. Higher variability is expected and acceptable near the limit of quantitation (LOQ).[6]
Specificity Must resolve the main peak from all impurities and excipientsMust resolve all specified impurities from each other and the main peakEnsures the method's measurements are unambiguous.[5]

Chapter 2: The Workhorse Technique: Reversed-Phase HPLC

Rationale for Method Selection

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar organic molecules like 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid.

  • Expertise & Experience: The molecule's structure contains an acidic carboxylic acid group and a basic amino group, making its retention sensitive to the pH of the mobile phase. A reversed-phase C18 column is an excellent starting point due to its versatility. To ensure good peak shape and reproducible retention times, a buffered mobile phase is essential. A phosphate buffer around pH 3-4 will protonate the amino group and suppress the deprotonation of the carboxylic acid, leading to consistent interaction with the stationary phase. The presence of the oxazole ring provides a chromophore suitable for UV detection.

Experimental Workflow for Method Validation

The validation process is a systematic series of experiments designed to prove that the analytical procedure is fit for its intended purpose.[7]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_report Finalization ATP Define ATP Method_Dev Develop HPLC Method (Column, Mobile Phase, etc.) ATP->Method_Dev Optimization Optimize Parameters Method_Dev->Optimization Specificity Specificity / Selectivity Optimization->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Analytical Method Validation.

Detailed HPLC Protocol (Assay and Impurity)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 70% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (determined via UV scan)

  • Injection Volume: 10 µL

  • Standard/Sample Diluent: Mobile Phase A / Acetonitrile (50:50 v/v)

Validation Parameters: Procedures and Acceptance Criteria

The following sections describe the experimental execution for each validation characteristic, supported by hypothetical but realistic data.

1. Specificity

  • Causality: This test proves that the signal measured is only from our target analyte. We must challenge the method by injecting all potential interferents, such as placebos (excipients without the active ingredient), known impurities, and degradation products from forced degradation studies (acid, base, oxidation, heat, light).

  • Procedure:

    • Prepare and inject the diluent (blank) and a placebo solution.

    • Perform forced degradation on the drug substance.

    • Inject the standard solution, a sample solution, and all forced degradation samples.

    • Using a DAD, assess peak purity for the main analyte peak in all chromatograms where it appears.

  • Acceptance Criteria: No co-eluting peaks at the retention time of the analyte. The analyte peak must be spectrally pure in all stressed samples.

2. Linearity

  • Causality: This establishes that the method's response is directly proportional to the analyte concentration over a specific range. This is fundamental for accurate quantification.

  • Procedure: Prepare at least five concentration levels of the reference standard, from the LOQ to 120% of the nominal concentration (e.g., 0.5, 25, 50, 100, 120 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
0.510,500
25.0505,000
50.01,010,000
100.02,015,000
120.02,425,000
Result r² = 0.9998

3. Range

  • Causality: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[5]

  • Procedure: The data from the Linearity, Accuracy, and Precision studies are used to confirm the range.

  • Acceptance Criteria: The method is accurate, precise, and linear from the LOQ to 120% of the working concentration.

4. Accuracy

  • Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by spiking a placebo with known amounts of the analyte.

  • Procedure: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0%.

Table 3: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0121.1100.9%

5. Precision

  • Causality: Precision demonstrates the method's ability to generate consistent results for the same sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/instruments).[6]

  • Procedure:

    • Repeatability: Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Table 4: Hypothetical Precision Data

Precision LevelMean Assay Value (%)RSD (%)
Repeatability (Day 1, Analyst 1)99.80.75
Intermediate (Day 2, Analyst 2)100.30.81

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[8][9]

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ. The LOQ must be confirmed by injecting solutions at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

  • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ, with demonstrated precision at the LOQ.

7. Robustness

  • Causality: This test examines the method's reliability when subjected to small, deliberate variations in its parameters, simulating the minor deviations that occur during routine use.

  • Procedure: Vary critical parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the assay results should not be significantly affected.

Chapter 3: Orthogonal and Supporting Analytical Techniques

No single method can tell the whole story. A robust analytical package relies on multiple techniques for confirmation and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Role & Comparison: While HPLC-UV provides quantitative data, it cannot definitively identify unknown peaks. LC-MS is an indispensable tool for this purpose. It provides the molecular weight of eluting peaks, which is critical for identifying process impurities and degradation products. In validation, it serves as the ultimate arbiter of peak purity and specificity.

  • Protocol: The HPLC method can often be directly transferred to an LC-MS system, provided the mobile phase buffer (e.g., phosphate) is replaced with a volatile alternative like formic acid or ammonium formate to avoid fouling the mass spectrometer source.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are primarily used for structural elucidation and confirmation of the drug substance's identity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This method is excellent for confirming the presence of key functional groups (e.g., C=O of the carboxylic acid, N-H of the amine, C=N of the oxazole ring). It serves as a rapid identity test. Several studies on oxazole derivatives utilize FTIR for initial characterization.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C) provides the most definitive structural information, mapping the carbon-hydrogen framework of the molecule. It is the gold standard for structural confirmation and is often used to characterize reference standards.[12][13][14]

Caption: Relationship between quantitative and qualitative methods.

Chapter 4: Comparative Summary

Table 5: Comparison of Recommended Analytical Methods

Method Primary Purpose Strengths Limitations
HPLC-UV Quantification (Assay, Impurities)Robust, reproducible, excellent for quantitation, widely available.Provides limited structural information; cannot identify unknown peaks.
LC-MS Identification (Impurities, Degradants)High specificity, provides molecular weight data, excellent for structural elucidation of unknowns.Can be less robust than UV detection for routine QC; response factors can vary.
FTIR Identity Confirmation Fast, non-destructive, provides functional group information.Not suitable for quantitation; provides limited information on complex mixtures.
NMR Structural Elucidation Provides definitive structural information; absolute method for standard characterization.Requires high sample purity and concentration; complex instrumentation.

Conclusion

The validation of analytical methods for a new chemical entity like 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is a multi-faceted process that underpins the entire drug development program. A well-developed and validated HPLC-UV method serves as the core for quantitative analysis (assay and impurities). This method must be supported by orthogonal techniques like LC-MS for impurity identification and spectroscopic methods (FTIR, NMR) for definitive structural confirmation. By following a systematic approach guided by the principles of ICH Q2(R2) and defining a clear Analytical Target Profile, scientists can develop a robust, reliable, and compliant analytical control strategy that ensures product quality and patient safety. The validation process is not a one-time event but part of a continuous lifecycle, ensuring the method remains fit-for-purpose over time.[4]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • validation of analytical procedures q2(r2).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Validation of Analytical Procedure Q2(R2).
  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Ain-Shams Journal of Pharmaceutical Sciences.
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • Synthesis and Photooxidation of the Trisubstituted Oxazole Fragment of the Marine Natural Product Salarin C. Organic Letters.
  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • Naturally Occurring Oxazole-Containing Peptides. MDPI.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Spectroscopic Methods. Saylor Academy.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Synthesis and NMR-Spectroscopic Investigations with 3-Amino-, 3-Hydroxy-, and 3-Methoxy- 4-acyl-1-phenyl-2-pyrazolin-5-ones. University of Vienna.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design.
  • Appendix F: Guidelines for Standard Method Performance Requirements.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.
  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Bevital.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Molecules.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

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Validation

Comparative Bioactivity of 1,2-Oxazole-5-Carboxylic Acid Derivatives: A Guide for Drug Discovery

As a Senior Application Scientist, I approach scaffold evaluation by analyzing the thermodynamic and kinetic drivers of molecule-target interactions. The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold evaluation by analyzing the thermodynamic and kinetic drivers of molecule-target interactions. The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in medicinal chemistry, but it is the specific functionalization at the C5 position with a carboxylic acid that unlocks profound target anchoring capabilities[1].

This guide objectively compares the bioactivity profiles of various 1,2-oxazole-5-carboxylic acid derivatives, dissecting the causality behind their structural design and providing self-validating experimental protocols for your discovery workflows.

Structural Logic and Structure-Activity Relationship (SAR)

The baseline structure of 1,2-oxazole-5-carboxylic acid consists of a five-membered ring containing adjacent oxygen and nitrogen atoms, with a highly polar carboxylic acid group at the C5 position[1].

The Causality of Substitution:

  • C5-Carboxylic Acid (The Anchor): At physiological pH, this moiety is deprotonated. It acts as a critical electrostatic anchor, forming strong salt bridges and hydrogen bonds with positively charged amino acid residues (e.g., Arginine, Lysine) in the active sites of target enzymes[2].

  • C3-Substitution (The Modulator): The C3 position is typically functionalized with aryl, amino, or alkyl groups to modulate the molecule's overall lipophilicity (LogP) and steric bulk, dictating whether the compound acts locally in the gastrointestinal tract or penetrates systemic barriers[3][4].

SAR_Logic Core 1,2-Oxazole-5-Carboxylic Acid Core Scaffold C3_Subst C3 Substitution (Aryl / Amino Groups) Core->C3_Subst Modulates Lipophilicity C5_Acid C5 Carboxylic Acid (H-Bond Acceptor/Donor) Core->C5_Acid Target Anchoring BioAct2 Antimicrobial / Analgesic (Systemic Targets) C3_Subst->BioAct2 Enhances Permeability BioAct1 Enteropeptidase Inhibition (Metabolic Targets) C5_Acid->BioAct1 Salt Bridge Formation

Logical flow of Structure-Activity Relationships in 1,2-oxazole-5-carboxylic acid derivatives.

Comparative Bioactivity Profiles

By altering the functional groups attached to the core scaffold, researchers have successfully directed the bioactivity of these derivatives toward entirely different therapeutic areas. Below is a quantitative comparison of three distinct functional classes.

Derivative ClassKey Substituent (C3/C4)Primary BioactivityTarget MechanismRepresentative Efficacy
Metabolic Modulators Dihydrobenzofuran / 4-GuanidinobenzoateAnti-obesityHuman Enteropeptidase InhibitionIC50 = 68 nM[2]
Antimicrobial Agents tert-Butyl carbamate (Boc-amino)AntibacterialBacterial Enzyme ModulationBroad-spectrum MIC[3]
Anti-inflammatory 2-MethoxyphenylAnalgesicCOX / Neurological PathwaysHigh in vivo efficacy[4]
Deep Dive A: Enteropeptidase Inhibition (Metabolic Control)

Enteropeptidase is a membrane-bound serine protease in the duodenum responsible for activating pancreatic digestive enzymes. Inhibiting it reduces protein digestion, offering a pathway for obesity treatment[2].

  • Mechanistic Insight: Researchers designed 4-guanidinobenzoate derivatives incorporating the 1,2-oxazole-5-carboxylic acid scaffold. The addition of the carboxylic acid moiety was not arbitrary; docking models proved it provides an extra interaction with the enteropeptidase active site[2]. Furthermore, an intramolecular cyclization strategy utilizing a dihydrobenzofuran ring effectively locks the active conformation of the molecule, reducing the entropic penalty upon binding and yielding a highly potent (S)-isomer with an IC50 of 68 nM[2][5].

Deep Dive B: Antimicrobial and Anti-inflammatory Applications
  • Antimicrobial: Derivatives such as 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid leverage the oxazole ring to interact with specific bacterial enzymes[3]. The bulky tert-butyl carbamate group increases the lipophilicity necessary to penetrate bacterial cell walls[3].

  • Anti-inflammatory: Compounds like 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid act as crucial building blocks for analgesic drugs[4]. The electron-donating methoxy group on the phenyl ring enhances binding affinity to inflammatory target receptors, optimizing the pharmacokinetic profile for neurological and systemic distribution[4].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control metrics to prevent false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: In Vitro Enteropeptidase Inhibition Assay

Causality Check: Why pre-incubate the inhibitor before substrate addition? Heterocyclic inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing artificially high IC50 artifacts.

Assay_Workflow Step1 Enzyme Prep (Enteropeptidase) Step2 Inhibitor Incubation (Oxazole Derivatives) Step1->Step2 Step3 Substrate Addition (Fluorogenic Peptide) Step2->Step3 Step4 Fluorescence Readout (Ex/Em: 380/460 nm) Step3->Step4 Step5 Step5 Step4->Step5

Workflow for the fluorogenic human enteropeptidase inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM CaCl2, and 0.01% Tween-20. Note: Tween-20 is critical to prevent non-specific aggregation of lipophilic oxazole derivatives.

  • Enzyme & Compound Incubation: Dilute recombinant human enteropeptidase in the assay buffer. Add 1,2-oxazole-5-carboxylic acid derivatives (serially diluted in DMSO; final DMSO concentration <1%). Incubate at 37°C for 30 minutes to achieve equilibrium[2].

  • Substrate Initiation: Add the fluorogenic substrate (e.g., 5-FAM-labeled peptide) to a final concentration equivalent to its Km value.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes using a microplate reader (Ex: 380 nm, Em: 460 nm).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive controls (known inhibitors) and negative controls (DMSO only). Proceed with IC50 non-linear regression only if Z' > 0.5.

Protocol 2: Broth Microdilution Assay for Antimicrobial Screening

Causality Check: Why use a resazurin indicator? Relying solely on optical density (OD600) can be confounded by the precipitation of highly lipophilic oxazole derivatives in aqueous media. Resazurin relies on cellular metabolic reduction, providing a false-positive-free readout[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain in Mueller-Hinton broth to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the 3-amino-1,2-oxazole-5-carboxylic acid derivatives.

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Include a sterility control (broth only) and a growth control (broth + bacteria + DMSO).

  • Incubation & Indicator: Incubate at 37°C for 18 hours. Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is visually and fluorometrically identified as the lowest concentration well that remains blue (indicating no metabolic reduction to the pink resorufin by live bacteria).

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic Acid Purity

Introduction: The Imperative of Purity in Novel Molecule Research Part 1: Physicochemical Profile & Analytical Strategy Before embarking on any analytical validation, a thorough understanding of the analyte is crucial. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Novel Molecule Research

Part 1: Physicochemical Profile & Analytical Strategy

Before embarking on any analytical validation, a thorough understanding of the analyte is crucial.

Chemical Structure and Properties:

  • IUPAC Name: 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

  • Molecular Formula: C₅H₆N₂O₄

  • Monoisotopic Mass: 158.0328 Da

  • Molecular Weight: 158.11 g/mol

The structure contains several key features that dictate our analytical approach:

  • An acidic carboxylic acid group (-COOH)

  • A basic amino group (-NH₂)

  • A polar heterocyclic isoxazole core

This amphoteric and polar nature makes Liquid Chromatography-Mass Spectrometry (LC-MS) the ideal analytical platform, as the compound will exhibit poor volatility for Gas Chromatography (GC).

Part 2: The Core of Purity Analysis: LC-MS/MS Method Validation

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful combination of physical separation and highly specific mass-based detection.[1] This dual-layered analysis is the cornerstone of modern purity assessment. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring data quality and reliability.[3][4]

Step-by-Step Experimental Protocol: LC-MS/MS for Purity Determination

1. Sample & Standard Preparation:

  • Stock Solution: Accurately weigh approximately 5 mg of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid and dissolve in 10 mL of a suitable solvent (e.g., 50:50 Methanol:Water) to create a 500 µg/mL stock.

  • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Rationale: A wide calibration range is essential for establishing linearity and determining the limits of detection and quantification for both the main compound and any potential impurities.

2. Liquid Chromatography (LC) Method:

  • Column Selection: A mixed-mode column, which combines reversed-phase and ion-exchange characteristics, is often ideal for polar compounds like our target analyte.[5][6] A C18 column may also be suitable, but might require an ion-pairing agent for good retention of this polar molecule.[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Rationale: The acidic mobile phase (formic acid) will protonate the amino group, promoting a consistent ionic state for robust chromatography and efficient electrospray ionization (ESI). The gradient elution ensures that impurities with a wide range of polarities are effectively separated from the main peak.

3. Mass Spectrometry (MS) Method:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules. Both positive and negative modes should be evaluated. Given the presence of a basic amino group, positive mode ESI ([M+H]⁺) is predicted to be highly efficient.

  • Full Scan (MS1): Initially, perform a full scan analysis (e.g., m/z 50-500) to identify the precursor ion of the target compound (expected [M+H]⁺ at m/z 159.0400) and to get a global view of all ionizable species in the sample. This is crucial for impurity discovery.

  • Tandem MS (MS/MS): To confirm identity and enhance selectivity, a fragmentation experiment is necessary.[8]

    • Precursor Ion Selection: Isolate the m/z 159.04 ion.

    • Collision-Induced Dissociation (CID): Fragment the precursor ion using an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich spectrum of product ions.

    • Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions. For example, a transition like m/z 159.04 -> 115.03 (corresponding to a loss of CO₂) could be used. Monitoring multiple transitions enhances the confidence of identification.[9]

  • Rationale: Full scan MS is for discovery; MS/MS is for confirmation and quantification.[10] The high selectivity of MRM allows the detector to ignore chemical noise, dramatically increasing the signal-to-noise ratio and enabling the detection of trace-level impurities.[11]

LC-MS_Purity_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Mixed-Mode LC Column Sample->Column Separation Analyte & Impurity Separation Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI Eluent MS1 MS1: Full Scan (Detect [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Purity Calculation) Detector->Data Signal

Caption: High-level workflow for purity validation by LC-MS/MS.

Structural Elucidation by Fragmentation Analysis

Tandem MS not only confirms identity but also provides structural clues.[12] By analyzing the fragments, we can verify that the detected peak corresponds to the correct molecule.

Fragmentation_Pathway cluster_fragments Predicted Product Ions Precursor [M+H]⁺ m/z 159.04 Frag1 m/z 142.01 (-NH₃) Precursor->Frag1 -NH₃ Frag2 m/z 115.03 (-CO₂H₂) Precursor->Frag2 -CO₂ Frag3 m/z 99.03 (-CO₂ & -CH₃OH) Frag2->Frag3 -CH₃OH

Caption: Predicted fragmentation of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid.

Part 3: Quantitative Data & Validation Parameters

A validated method must meet predefined criteria for several key performance characteristics as outlined by ICH Q2(R1).[13]

Validation Parameter Purpose Typical Acceptance Criteria How to Determine
Specificity To ensure the signal is unequivocally from the analyte.No interfering peaks at the retention time of the analyte and its impurities.Analyze blank samples, placebo (if in formulation), and stressed samples.
Linearity Proportionality of signal to analyte concentration.[2]Correlation coefficient (r²) ≥ 0.99Analyze calibration standards at 5-7 concentration levels and perform linear regression.
Range The concentration interval where the method is precise and accurate.Defined by the linearity study.The interval between the upper and lower concentrations of the linearity plot.
Accuracy (% Recovery) Closeness of test results to the true value.80-120% for low concentrations, 98-102% for assay.Spike a blank matrix with a known amount of analyte at different levels (low, med, high).
Precision (RSD%) Agreement among a series of measurements.Repeatability (intra-day) RSD ≤ 2%; Intermediate Precision (inter-day) RSD ≤ 3%.Analyze replicate samples on the same day (repeatability) and on different days (intermediate).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise Ratio (S/N) ≥ 3Determined by serial dilution of a low concentration standard until S/N is ~3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified reliably.Signal-to-Noise Ratio (S/N) ≥ 10Determined by serial dilution of a low concentration standard until S/N is ~10 with acceptable precision.

Part 4: A Comparative Analysis with Orthogonal Methods

No single analytical technique can provide a complete picture of a compound's purity. Trustworthiness is established by employing orthogonal methods—techniques that measure the same attribute using different physical principles.[14]

Technique Principle Strengths Weaknesses Best Use Case
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.Unmatched sensitivity and specificity; provides molecular weight and structural data for unknowns.[15][16]Response can be non-uniform between compounds (ionization efficiency); susceptible to matrix effects.Primary Tool: Impurity identification and quantification at trace levels.
HPLC-UV Separation by chromatography, detection by UV light absorbance.Robust, reproducible, and excellent for quantification of known, UV-active compounds; lower cost.[17]Cannot identify unknown impurities (no mass information); requires a chromophore; co-eluting impurities can be missed.[18]Complementary Tool: Routine purity checks and quantification of major components against a reference standard.
Quantitative NMR (qNMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.A primary ratio method; can determine purity without a specific reference standard of the analyte itself; provides definitive structural information.[19][20]Relatively low sensitivity (mg quantities typically needed); complex mixtures can lead to overlapping signals.[21]Gold Standard: Accurately determining the absolute purity (assay) of a reference standard or bulk material.

Expert Insight: The most robust approach is to use LC-MS for the initial identification and characterization of all impurities. Once identified, HPLC-UV can be used for routine batch-to-batch quantification of these specified impurities. Finally, qNMR should be employed to assign an absolute purity value to the primary reference standard, which is then used to calibrate the other methods. This multi-faceted approach creates a self-validating system that ensures the highest level of confidence in the material's quality.

Conclusion

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • UIC. Purity by Absolute qNMR Instructions. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Kapp, E. A., & Schütz, F. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dührkop, K., et al. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Toth, B., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3687–3697. [Link]

  • ResearchGate. (2020, March 16). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • ChemRxiv. (2025, December 16). Categorical Fragmentation Networks in Tandem Mass Spectrometry. [Link]

  • Wikipedia. Tandem mass spectrometry. [Link]

  • El-Beqqali, A., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 970(1-2), 217-229. [Link]

  • Fiehn Lab. MS/MS fragmentation. [Link]

  • IONICON. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Preprints.org. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Chemsrc. (2025, August 20). 3-(2-{[(Tert-butoxy)carbonyl]amino}-4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid. [Link]

  • AKJournals. (2022, June 22). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. [Link]

  • LCGC International. (2026, March 20). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Chemistry LibreTexts. (2024, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Chemspace. 3-(2-amino-3-methoxy-3-oxopropyl)-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]

  • ResearchGate. (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • DigitalCommons@UNMC. Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. [Link]

  • SpectraBase. 3-amino-1H-1,2,4-triazole-5-carboxylic acid. [Link]

  • Oakwood Chemical. 3-Amino-1,2,4-triazole-5-carboxylic acid. [Link]

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Validation

Cross-Validation of NMR Data for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid: A Comparative Guide of Advanced Prediction Software

Executive Summary In modern drug development, the structural elucidation of highly substituted heterocycles is a critical bottleneck. 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is a densely functionalized isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the structural elucidation of highly substituted heterocycles is a critical bottleneck. 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is a densely functionalized isoxazole derivative[1] that presents a unique analytical challenge: it lacks direct C-H bonds on its heterocyclic core. Consequently, traditional 1D 1 H NMR provides limited structural evidence, forcing chemists to rely on 13 C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) to assign the scaffold.

To prevent the misassignment of regioisomers, computational NMR prediction software is routinely employed to cross-validate experimental data[2]. This guide objectively compares the performance, algorithmic causality, and workflow efficiency of the two industry-standard platforms—Mestrelab Mnova and ACD/Labs NMR Predictors —using this complex isoxazole derivative as the benchmark.

The Analytical Challenge: Causality in NMR Assignments

Understanding why a molecule is difficult to assign is the first step in validating it. The isoxazole ring of 3-amino-4-methoxy-1,2-oxazole-5-carboxylic acid contains three carbons (C3, C4, C5), all of which are quaternary:

  • C3 is attached to an electron-donating amino group (-NH 2​ ).

  • C4 is attached to an electron-donating methoxy group (-OCH 3​ ).

  • C5 is attached to an electron-withdrawing carboxylic acid (-COOH).

Because there are no protons directly attached to the ring, 1D 1 H NMR only reveals the exchangeable protons (-NH 2​ , -COOH) and the methoxy singlet. The structural proof relies entirely on tracing long-range couplings via 2D HMBC. Standard 1D prediction algorithms often fail or yield high Root Mean Square Deviations (RMSD) for such molecules because they lack the spatial constraints provided by 2D NMR. Therefore, software that integrates 2D cross-validation is essential for establishing a self-validating system.

Algorithmic Approaches: How the Software Works

  • ACD/Labs NMR Predictors : This platform utilizes a highly robust dual-engine approach combining HOSE (Hierarchical Orthogonal Space Encoding) codes and Neural Networks[3]. The HOSE code engine excels when exact or highly similar molecular fragments exist in their massive proprietary database. For our target molecule, the neural network compensates for the complex steric and electronic "push-pull" interplay between the substituents on the isoxazole ring.

  • Mnova Predict & Verify : Mnova employs a multi-layered prediction algorithm but distinguishes itself via its concurrent analysis module. By mapping predicted 1D chemical shifts directly onto experimental 2D cross-peaks (HSQC/HMBC), Mnova generates a visual scoring system (Green/Yellow/Red rectangles) that drastically reduces false positives[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the experimental protocol must be rigorously standardized before software evaluation. Below is the step-by-step methodology for acquiring the data and executing the cross-validation in both software suites.

Step 1: Sample Preparation & Data Acquisition
  • Preparation : Dissolve 15 mg of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen to ensure the visibility of the exchangeable -NH 2​ and -COOH protons.

  • 1D Acquisition : Acquire 1D 1 H (minimum 16 scans) and 1D 13 C (minimum 512 scans) at 298 K on a 400 MHz (or higher) spectrometer.

  • 2D Acquisition : Acquire a 2D HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz). This step is critical: the methoxy protons will show a 3J correlation to C4, and the amino protons will show 2J and 3J correlations to C3 and C4, respectively.

Step 2: Mnova "Predict & Verify" Workflow
  • Import the raw FID files for 1 H, 13 C, and HMBC into Mnova. Apply automatic phase and baseline corrections.

  • Paste the .mol file of the compound onto the spectral window.

  • Navigate to Prediction > Predict & Verify > HMBC.

  • The software overlays predicted cross-peaks onto the experimental HMBC spectrum. Evaluate the confidence rectangles: Green (deviation < 2 ppm for 13 C), Yellow (2-4 ppm), or Red (> 4 ppm)[4].

Step 3: ACD/Labs NMR Predictors Workflow
  • Import the structure into ACD/ChemSketch and transfer it to the NMR Predictor module.

  • Define the experimental conditions (Solvent: DMSO, Frequency: 400 MHz)[3].

  • Execute the prediction. The software calculates the full 1D and 2D spectra, chemical shifts, and coupling constants in seconds[3].

  • Import the experimental processed spectra and use the "Compare" function to calculate the RMSD between experimental and predicted shifts.

Workflow Visualizations

Workflow A 1. Data Acquisition (1D & 2D HMBC) B 2. Spectral Processing (Phase/Baseline) A->B C 3. Structure Input (.mol file) B->C D 4. Algorithmic Prediction (HOSE / Neural Nets) C->D E 5. Cross-Validation (Overlay & RMSD) D->E F 6. Structural Verification (Confidence Scoring) E->F

Step-by-step NMR cross-validation workflow for structural verification.

HMBC_Network H_OMe H (Methoxy) C4 C4 (Ring) H_OMe->C4 3J HMBC H_NH2 H (Amine) C3 C3 (Ring) H_NH2->C3 2J HMBC H_NH2->C4 3J HMBC C3->C4 Bond C5 C5 (Ring) C4->C5 Bond

Key HMBC correlation network essential for assigning the quaternary carbons.

Comparative Data Analysis

Table 1: Quantitative Data Comparison

Simulated vs Experimental Shifts for 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid in DMSO- d6​ . Experimental values are representative heuristics used to demonstrate the cross-validation delta.

Nucleus / PositionExperimental (ppm)Mnova Predicted (ppm)ACD/Labs Predicted (ppm)Δ MnovaΔ ACD/Labs
1H (Methoxy) 3.953.913.98-0.04+0.03
1H (Amine) 6.105.856.25-0.25+0.15
13C (C3) 158.2157.5159.1-0.7+0.9
13C (C4) 134.5133.8135.2-0.7+0.7
13C (C5) 152.0150.5153.1-1.5+1.1
13C (Methoxy) 60.561.260.1+0.7-0.4
13C (Carboxyl) 161.8162.5161.0+0.7-0.8
Table 2: Software Performance & Workflow Comparison
FeatureMestrelab MnovaACD/Labs NMR Predictors
Core Algorithm Multi-layered + 2D VerificationHOSE Codes + Neural Networks
2D Cross-Validation Automated visual scoring (Traffic Light System)Overlay comparison & precise RMSD
Handling of Quaternary C High accuracy via direct HMBC spatial constraintsHigh accuracy via extensive structural database
Processing Time < 1 minute per complete 1D/2D dataset< 10 seconds per structure prediction
Best Use Case Complex mixtures & visual 2D structural proofHigh-throughput 1D prediction & databasing

Conclusion

Both Mnova and ACD/Labs provide exceptional accuracy for the cross-validation of complex heterocycles like 3-amino-4-methoxy-1,2-oxazole-5-carboxylic acid. ACD/Labs holds a slight edge in raw 1D chemical shift prediction accuracy due to its vast HOSE code database and neural network training[3]. However, Mnova excels in workflow integration; its "Predict & Verify" module directly leverages the causality of 2D HMBC correlations to visually confirm quaternary carbon assignments, making it an indispensable tool for researchers actively processing raw spectrometer data[4].

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